1-(4-Chloro-2-methoxyphenyl)piperazine
Overview
Description
1-(4-Chloro-2-methoxyphenyl)piperazine (CMPP) is a synthetic compound that has been studied for its potential biomedical applications. CMPP has been used in scientific research to study its biochemical and physiological effects, as well as its potential advantages and limitations for laboratory experiments.
Scientific Research Applications
1. Serotonin Antagonism and Selectivity Improvement
1-(2-Methoxyphenyl)-4-[4-(2-phthalimido)butyl]piperazine, a close analogue, is studied for its role as a serotonin antagonist. This compound, with modifications, shows high affinity for 5-HT1A serotonin receptors and improved selectivity over alpha 1-adrenergic receptors. Such compounds have potential in neuroscience research for understanding serotonin mechanisms (Raghupathi et al., 1991).
2. HIV-1 Reverse Transcriptase Inhibition
Analogues of 1-(4-Chloro-2-methoxyphenyl)piperazine have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase. This research is crucial in the development of novel non-nucleoside inhibitors for HIV treatment (Romero et al., 1994).
3. Alpha-Adrenoceptors Affinity and Antagonism
1,4-substituted piperazine derivatives, including those similar to 1-(4-Chloro-2-methoxyphenyl)piperazine, show affinity for alpha-adrenoceptors. They have been studied for their antagonistic properties, which are relevant in cardiovascular research and the development of antihypertensive agents (Marona et al., 2011).
4. Development of Fluorescent Ligands for Receptor Imaging
Fluorescent derivatives of 1-(2-methoxyphenyl)piperazine have been synthesized for use in visualizing 5-HT1A receptors in cell studies. Such compounds aid in understanding receptor distribution and functioning in various biological systems (Lacivita et al., 2009).
5. Dopamine Uptake Inhibition
GBR-12909, a compound related to 1-(4-Chloro-2-methoxyphenyl)piperazine, acts as a dopamine uptake inhibitor. Research into its synthesis and applications contributes to understanding dopamine mechanisms and developing treatments for disorders like Parkinson's disease and depression (Ironside et al., 2002).
6. Synthesis and Bioactivity in Antifungal Applications
Piperazine derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities. This research is significant for developing new antifungal agents and understanding the structure-activity relationship in drug design (Mermer et al., 2018).
7. Silver Nanoparticle Conjugation for Imaging
Methoxyphenyl piperazine, closely related to 1-(4-Chloro-2-methoxyphenyl)piperazine, has been used in conjugation with silver nanoparticles for targeted optical imaging. This research is pivotal in the development of new imaging agents with low detection limits (Chaturvedi et al., 2018).
8. Electrochemical Characterization for Forensic Analysis
Aryl piperazines, including compounds similar to 1-(4-Chloro-2-methoxyphenyl)piperazine, have been studied for their electrochemical behavior. This research is crucial for forensic applications, including the detection and quantification of these compounds in biological matrices (Milanesi et al., 2021).
9. Spectroscopic Investigation for Chemical Characterization
1-(2-Methoxyphenyl)piperazine and 1-(2-Chlorophenyl)piperazine, closely related to 1-(4-Chloro-2-methoxyphenyl)piperazine, have been investigated using various spectroscopic techniques. This research aids in understanding the molecular structure and properties of these compounds (Prabavathi et al., 2015).
10. Novel Compound Synthesis for Pharmaceutical Research
Research into synthesizing novel compounds involving 1-(4-Chloro-2-methoxyphenyl)piperazine derivatives contributes to the development of new pharmaceutical agents. This includes exploring their structural and functional properties for various therapeutic applications (Wujec & Typek, 2023).
properties
IUPAC Name |
1-(4-chloro-2-methoxyphenyl)piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-15-11-8-9(12)2-3-10(11)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSEWXFSLNGJJAO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)N2CCNCC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40578793 | |
Record name | 1-(4-Chloro-2-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Chloro-2-methoxyphenyl)piperazine | |
CAS RN |
89989-01-5 | |
Record name | 1-(4-Chloro-2-methoxyphenyl)piperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40578793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.